

3-Fluorobenzyl isocyanate CAS number 102422-56-0

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Compound of Interest

Compound Name: 3-Fluorobenzyl isocyanate

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An In-Depth Technical Guide to **3-Fluorobenzyl Isocyanate** (CAS: 102422-56-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Fluorobenzyl isocyanate**, a versatile reagent with significant applications in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and practical application, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Isocyanate

3-Fluorobenzyl isocyanate is a specialized aromatic isocyanate that serves as a critical building block in organic synthesis. Its utility is derived from two key structural features: the highly electrophilic isocyanate group ($-N=C=O$) and the meta-positioned fluorine atom on the benzene ring.

The isocyanate moiety is a potent and versatile functional group, readily reacting with a wide array of nucleophiles to form stable covalent bonds. This reactivity is the cornerstone of its use in constructing ureas, carbamates, and thiocarbamates—linkages frequently found in biologically active molecules.^[1]

The inclusion of a fluorine atom is a strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including:

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the molecule's half-life.
- Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding potency.
- Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity, impacting its solubility, cell permeability, and overall pharmacokinetic profile.

Therefore, **3-Fluorobenzyl isocyanate** provides a direct route to introduce a metabolically stabilized, functionally interactive benzyl group into a target molecule.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of **3-Fluorobenzyl isocyanate** are summarized below.

Property	Value	Source(s)
CAS Number	102422-56-0	[2] [3]
Molecular Formula	C ₈ H ₆ FNO	[2] [3] [4]
Molecular Weight	151.14 g/mol	[2] [4] [5]
Appearance	Clear, colorless liquid	[6]
Boiling Point	~209 °C (lit.)	[2]
Density	~1.09 g/cm ³ (Predicted)	[6]
Refractive Index	n _{20/D} ~1.506 (lit.)	[2] [6]
Storage Conditions	2-8°C, under inert atmosphere	[2] [6]
SMILES String	O=C=NCc1ccccc(F)c1	[2] [4]
InChI Key	PHRJTGPFEAUEBC- UHFFFAOYSA-N	[2] [3]

The Chemistry of 3-Fluorobenzyl Isocyanate: Reactivity & Synthesis

Core Reactivity: The Electrophilic Isocyanate

The synthetic utility of **3-Fluorobenzyl isocyanate** is dominated by the reactivity of the central carbon atom in the isocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it an excellent target for nucleophilic attack.

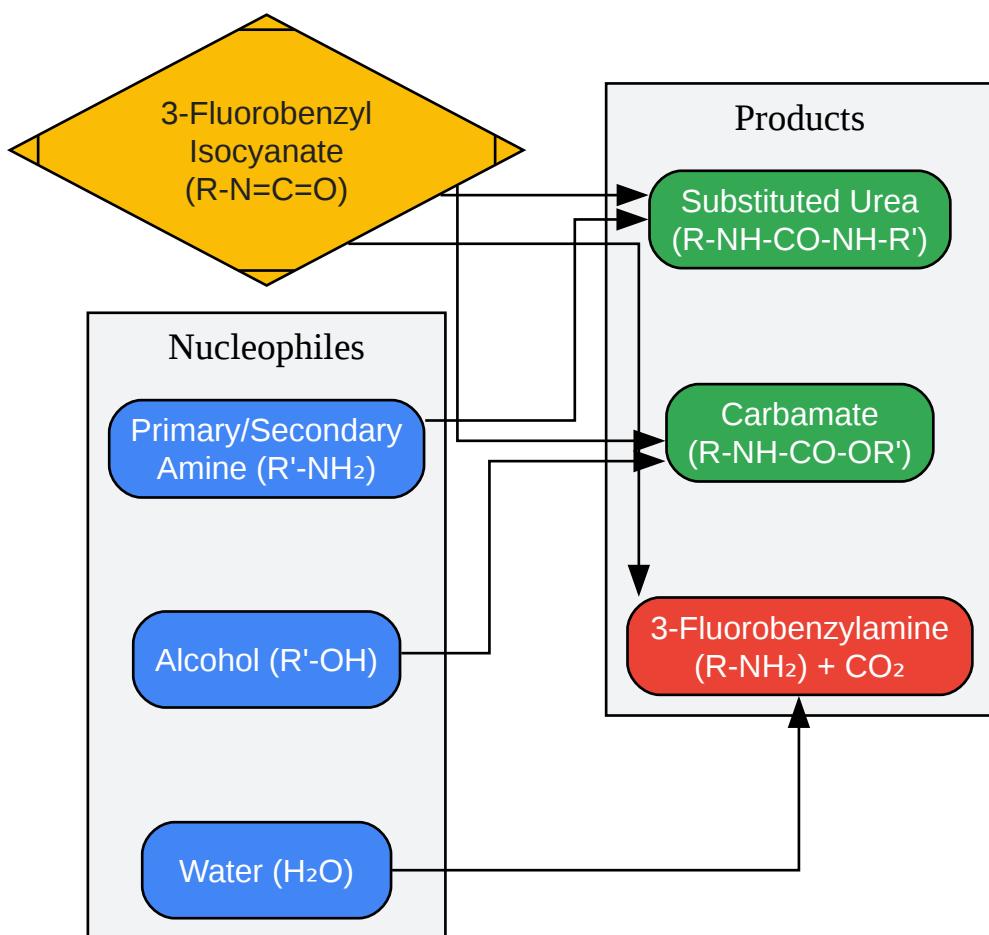
Key transformations include:

- Reaction with Amines: Primary and secondary amines react rapidly and cleanly to form substituted ureas. This is one of the most common and robust applications in drug discovery for linking molecular fragments.[\[7\]](#)
- Reaction with Alcohols & Phenols: Alcohols and phenols react to yield carbamates. While the reaction is typically slower than with amines, it can be catalyzed by bases or organometallic

compounds.

- Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding primary amine (3-fluorobenzylamine). This is a critical consideration for handling and storage, as moisture will degrade the reagent.

The fundamental reactivity profile is illustrated below.



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Caption: Core reactivity of **3-Fluorobenzyl Isocyanate** with common nucleophiles.

Synthetic Routes

While **3-Fluorobenzyl isocyanate** is commercially available, understanding its synthesis is valuable for specialized applications or process development. The most common laboratory and industrial-scale preparations involve the conversion of a suitable precursor, such as 3-fluorobenzylamine or 3-fluorobenzyl chloride.^[8]

A reliable method involves the phosgenation of 3-fluorobenzylamine using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). This approach is significantly safer than using phosgene gas and is highly effective.^[9]

The overall transformation is: $3\text{-FC}_6\text{H}_4\text{CH}_2\text{NH}_2 + 1/3 (\text{Cl}_3\text{CO})_2\text{CO} \rightarrow 3\text{-FC}_6\text{H}_4\text{CH}_2\text{NCO} + 2 \text{ HCl}$

This reaction is typically performed in an inert solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., pyridine or aqueous sodium bicarbonate) to scavenge the HCl byproduct.^[9] More advanced, modern methods involving copper-catalyzed C-H isocyanation of precursors like 3-fluorotoluene are also emerging, offering novel synthetic pathways for drug discovery platforms.^[7]

Applications in Research and Drug Development

The primary application of **3-Fluorobenzyl isocyanate** is as a reagent for the synthesis of complex organic molecules, particularly in the life sciences.

- Scaffold Decoration in Medicinal Chemistry: In drug discovery, a lead compound is often optimized by appending different chemical groups to explore the structure-activity relationship (SAR). **3-Fluorobenzyl isocyanate** is an ideal tool for this "scaffold decoration," allowing for the rapid synthesis of a library of urea or carbamate analogs for biological screening.^[1] The introduction of the 3-fluorobenzyl group can enhance metabolic stability and target affinity.^[8]
- GSK-3 β Inhibition: **3-Fluorobenzyl isocyanate** has been identified as a potent inhibitor of glycogen synthase kinase-3 β (GSK-3 β).^[4] GSK-3 β is a serine/threonine protein kinase implicated in numerous diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The isocyanate likely acts by covalently modifying a key residue in the ATP-binding site of the enzyme.^[4] This makes it a valuable tool compound for studying GSK-3 β biology and a starting point for developing novel therapeutics.

- Agrochemical Synthesis: Similar to its role in pharmaceuticals, this reagent is used to synthesize novel pesticides and herbicides. The fluorobenzyl urea motif is a common feature in several classes of agrochemicals.[\[8\]](#)

Experimental Protocol: Synthesis of a Substituted Urea

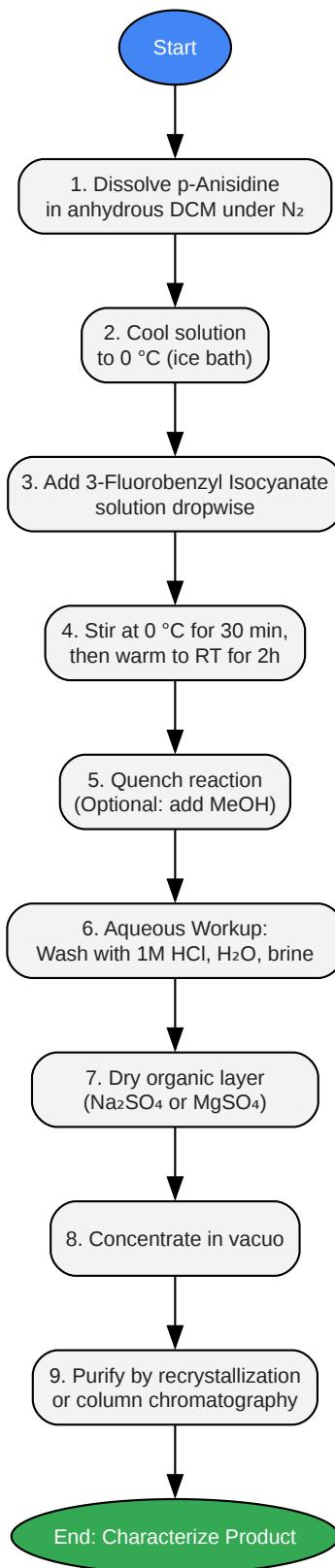
This section provides a representative, self-validating protocol for the reaction of **3-Fluorobenzyl isocyanate** with a primary amine to form a substituted urea. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize N-(3-fluorobenzyl)-N'-(4-methoxyphenyl)urea.

Materials:

- 3-Fluorobenzyl isocyanate** (CAS 102422-56-0)
- p-Anisidine (4-methoxyaniline)
- Anhydrous Dichloromethane (DCM)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

Workflow Diagram:



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Caption: Step-by-step workflow for the synthesis of a substituted urea.

Step-by-Step Procedure:

- Preparation (Inert Atmosphere): In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Purge the flask with nitrogen gas.
 - Causality: Anhydrous solvent and an inert atmosphere are critical to prevent the isocyanate from reacting with atmospheric moisture, which would form the undesired 3-fluorobenzylamine byproduct and reduce yield.[10][11]
- Reagent Addition: In a separate, dry vial, prepare a solution of **3-Fluorobenzyl isocyanate** (1.0 eq) in a small amount of anhydrous DCM.
- Reaction Initiation: Cool the amine solution to 0 °C using an ice-water bath. Slowly add the isocyanate solution dropwise to the stirred amine solution over 5-10 minutes.
 - Causality: The reaction is exothermic. Cooling and slow addition control the reaction rate, preventing the formation of side products and ensuring a clean reaction profile.
- Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Causality: The initial cold temperature ensures controlled initiation, while warming to room temperature drives the reaction to completion. TLC is used to confirm the consumption of the limiting starting material.
- Workup and Purification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Causality: The aqueous washes remove ionic impurities and unreacted starting materials, simplifying purification.
- Isolation: The crude product, a white solid, can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on

silica gel.

- Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety, Handling, and Storage

3-Fluorobenzyl isocyanate is a hazardous chemical and must be handled with appropriate precautions.

Hazard Type	GHS Classification and Statement	Source(s)
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	[2][12]
Irritation	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2][12]
Sensitization	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction.	[2][11]

Handling:

- Always handle **3-Fluorobenzyl isocyanate** in a certified chemical fume hood.[10][13]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10][13][14]
- Avoid breathing vapors or mists. Use respiratory protection if ventilation is inadequate.[11][12][13]

- Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[13]

Storage:

- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11][14]
- Keep in a cool, dry, well-ventilated area, refrigerated at 2-8°C.[2][6]
- Store away from incompatible materials, especially water, alcohols, amines, strong acids, and strong bases.[10]

Spill Management:

- In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10][13]
- Collect the absorbed material into a suitable container for hazardous waste disposal. Do not seal the container tightly if contamination with water is suspected, as CO₂ evolution could cause pressurization.[11]

Conclusion

3-Fluorobenzyl isocyanate is more than a simple chemical reagent; it is a strategic tool for molecular design. Its predictable and robust reactivity, combined with the beneficial properties conferred by the 3-fluorobenzyl moiety, makes it an invaluable component in the toolkit of synthetic and medicinal chemists. By understanding its properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

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